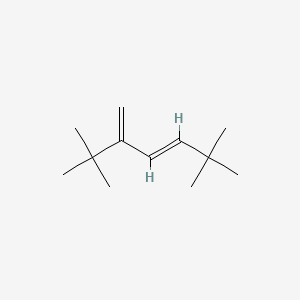![molecular formula C16H28BClO2 B14153734 (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane CAS No. 141550-15-4](/img/structure/B14153734.png)
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dioxaborolane ring substituted with a chloroethyl group and two cyclohexyl groups. Its distinct configuration and reactivity make it a valuable subject of study for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a chloroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can undergo reduction to yield different boron-containing species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloroethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are used to oxidize the boron center.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a targeted cancer treatment. Additionally, its derivatives are studied for potential use as enzyme inhibitors or drug delivery agents.
Industry
In the industrial sector, this compound is explored for its potential in materials science, particularly in the development of boron-containing polymers and advanced materials with unique properties.
作用機序
The mechanism of action of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The boron center can also participate in coordination chemistry, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- (4R,5R)-2-[(1S)-1-bromoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-iodoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-methylethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane lies in its specific chloroethyl substitution, which imparts distinct reactivity compared to its bromo, iodo, or methylethyl analogs. This unique reactivity makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
141550-15-4 |
|---|---|
分子式 |
C16H28BClO2 |
分子量 |
298.7 g/mol |
IUPAC名 |
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H28BClO2/c1-12(18)17-19-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h12-16H,2-11H2,1H3/t12-,15-,16-/m1/s1 |
InChIキー |
WAUFXFXKHQVFGA-DAXOMENPSA-N |
異性体SMILES |
B1(O[C@@H]([C@H](O1)C2CCCCC2)C3CCCCC3)[C@@H](C)Cl |
正規SMILES |
B1(OC(C(O1)C2CCCCC2)C3CCCCC3)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


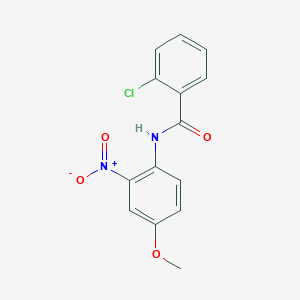
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
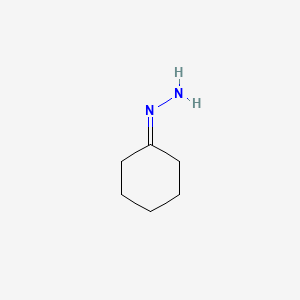
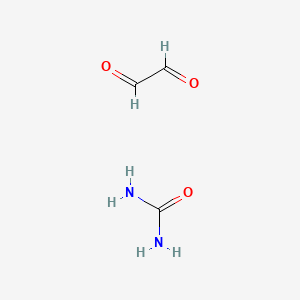
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)

![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)

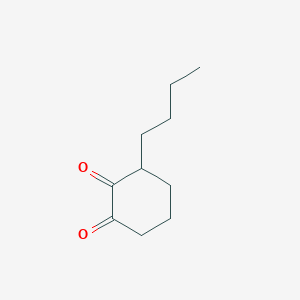
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
